Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate
Description
Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a seven-membered azabicyclo[3.1.1]heptane core. This structure incorporates a benzyl substituent at the 2-position and a methyl ester group at the 1-carboxylate position. The compound’s bicyclic framework imposes significant conformational constraints, making it valuable for studying peptide mimetics or asymmetric catalysis .
Properties
IUPAC Name |
methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)15-9-13(10-15)7-8-16(15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZONIRHOBLKYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Method: Two-Step Synthesis via 3-(2-Chloroethyl)cyclobutanone Intermediate
A robust and improved two-step synthetic approach has been reported for preparing 2-alkyl-2-azabicyclo[3.1.1]heptane derivatives, including the methyl ester variant, which is directly relevant here.
Step 1: Preparation of 3-(2-chloroethyl)cyclobutanone
- Starting from cyclobutanone, the 3-(2-chloroethyl) derivative is synthesized through halogenation and functional group transformations under controlled conditions.
- This intermediate serves as a precursor for the azabicyclic ring formation.
Step 2: Formation of the Azabicyclic Core
- The key step involves the reaction of 3-(2-chloroethyl)cyclobutanone with a primary amine (in this case, benzylamine) and acetone cyanohydrin in the presence of triethylamine in dry methanol.
- The mixture is heated in a sealed vessel at approximately 110 °C for 2-4 days, facilitating a reversible addition of hydrogen cyanide onto the in situ generated imines.
- This is followed by an intramolecular nucleophilic substitution, leading to the bicyclic skeleton with a cyano group at the 1-position.
Step 3: Conversion to Methyl Ester
- The cyano group is then reduced to the corresponding aminomethyl group using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran at low temperature (-78 °C), with yields ranging from 93% to 99%.
- Subsequent esterification of the carboxylic acid intermediate with methanol under acidic conditions yields the methyl ester, methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-(2-chloroethyl)cyclobutanone synthesis | Halogenation, functionalization | Ambient to reflux | Variable | Moderate to good | Purification by distillation or chromatography |
| Azabicyclic core formation | Benzylamine, acetone cyanohydrin, Et3N, MeOH | 110 °C (sealed vessel) | 2-4 days | 47-92 | Column chromatography or acid-base extraction for purification |
| Reduction of cyano to amine | LiAlH4 in dry THF | -78 °C to room temp | Overnight | 93-99 | Quenched carefully with water, dried over MgSO4 |
| Esterification | Methanol, acidic catalyst (e.g., HCl or H2SO4) | Reflux | Several hours | High | Recrystallization for purity |
Alternative Synthetic Routes and Modifications
- Incorporation of chiral benzyl substituents on the nitrogen atom has been explored to access enantiomerically pure forms of azabicyclic esters, improving stereoselectivity in the synthesis.
- Some methods employ palladium-catalyzed aminoacyloxylation of cyclopentenes to build related bicyclic structures, although these are less common for the exact this compound.
Research Findings and Yield Optimization
- The dynamic addition-intramolecular substitution sequence is efficient in generating the bicyclic framework with moderate to good yields (47-92%), depending on the substituents and reaction scale.
- The reduction step with LiAlH4 is highly efficient and reproducible, consistently yielding over 90% of the desired amine intermediate.
- Purification strategies such as acid-base extraction and recrystallization have been optimized to enhance product purity without significant loss of yield.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents | Yield Range (%) | Comments |
|---|---|---|---|---|
| Formation of 3-(2-chloroethyl)cyclobutanone | Halogenation and functionalization of cyclobutanone | Halogenating agents | Moderate | Crucial intermediate for ring closure |
| Azabicyclic ring formation | Reaction with benzylamine and acetone cyanohydrin | Benzylamine, acetone cyanohydrin, Et3N | 47-92 | Prolonged heating, sealed vessel required |
| Reduction of nitrile to amine | LiAlH4 reduction in dry THF | LiAlH4, THF | 93-99 | Low temperature, careful quenching |
| Esterification | Acid-catalyzed ester formation | Methanol, acid catalyst | High | Final step to methyl ester |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for reduction processes . The reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions include various oxygenated and substituted derivatives of the original compound, which can be further functionalized to build a library of bridged aza-bicyclic structures .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidates
Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate is being investigated as a potential drug candidate due to its structural resemblance to known pharmacophores. Its derivatives have shown promise in modulating biological activity through receptor interactions. For instance, compounds derived from this structure have been explored as agonists for orexin receptors, which are implicated in sleep regulation and appetite control .
Inhibition of Enzymatic Activity
Research has indicated that derivatives of this compound can act as inhibitors of specific enzymes, such as cathepsins, which are involved in various diseases including cancer and inflammation . The inhibition of these enzymes can lead to potential therapeutic applications in treating such conditions.
Synthesis and Chemical Utility
Synthetic Methodologies
Recent studies have developed synthetic pathways for creating multifunctionalized derivatives of this compound. For example, a Eu(OTf)3-catalyzed cycloaddition method has been reported that allows for the introduction of various functional groups under mild conditions . This synthetic versatility enhances the compound's applicability in drug discovery.
Bioisosterism
The compound serves as a potential bioisostere for meta-substituted arenes, which can be useful in designing new drugs with improved pharmacokinetic properties . By replacing aromatic rings with bicyclic structures, researchers aim to enhance the selectivity and efficacy of drug candidates.
Research and Development Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity to various biological targets. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The azabicyclo[3.1.1]heptane skeleton is distinct from other bicyclic systems, such as azabicyclo[2.2.1]heptane (norbornane analogs) and azabicyclo[3.2.0]heptane (penam derivatives). Key differences include:
- Ring Size and Strain : The [3.1.1] system exhibits unique strain and stereochemical properties compared to the [2.2.1] framework, which is commonly used in constrained proline analogs .
- Functional Group Placement: The position of substituents (e.g., benzyl, ester) on the bicyclic core significantly impacts reactivity and biological activity.
Substituent Effects
Physicochemical and Pharmacological Profiles
- Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to non-aromatic analogs (e.g., methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride), impacting membrane permeability .
- Catalytic Potential: While [2.2.1] systems are widely used in asymmetric catalysis (e.g., aldol reactions) , [3.1.1] analogs remain underexplored, suggesting untapped applications in organocatalysis.
Biological Activity
Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate, also known as 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula: C14H17NO2
- Molecular Weight: 231.3 g/mol
- CAS Number: 1334367-72-4
The structure features a bicyclic framework, which is characteristic of several bioactive compounds. The presence of the azabicyclo structure contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects: Some studies suggest that compounds with similar structures can protect neurons from degeneration, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Properties: The compound may possess antimicrobial activity, making it a candidate for further exploration in drug development against resistant strains.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:
- Receptor Modulation: The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Enzyme Inhibition: Similar compounds have shown potential as inhibitors of various enzymes involved in disease processes, suggesting that this compound could have similar effects.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing constrained bicyclic proline derivatives like Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate?
- Methodology : Synthesis typically involves cycloaddition reactions (e.g., Diels-Alder) or alkylation of malonate derivatives to form the bicyclic core. For example, describes double alkylation of malonate with azetidine derivatives to generate 6-azabicyclo[3.1.1]heptane frameworks. Functionalization steps, such as benzylation, may use nucleophilic substitution or transition-metal catalysis. Post-synthetic modifications (e.g., reduction, oxidation) are critical for introducing substituents like carboxylate esters.
- Key Considerations : Reaction conditions (solvent, temperature) and protecting groups (e.g., benzyl, Boc) must be optimized to avoid side reactions. Multi-step sequences often yield racemic mixtures, necessitating enantiomeric resolution .
Q. How is chiral HPLC employed to resolve enantiomers of azabicycloheptane derivatives?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. and highlight its use for 7-azabicyclo[2.2.1]heptane proline analogs. The mobile phase (hexane/isopropanol with 0.1% TFA) and column temperature are optimized for baseline separation.
- Data Analysis : Retention times and enantiomeric excess (ee) are validated using polarimetry or NMR with chiral shift reagents. For Methyl 2-benzyl derivatives, preparative-scale HPLC can achieve >99% ee, as demonstrated in related compounds .
Advanced Research Questions
Q. What are the conformational effects of the 2-azabicyclo[3.1.1]heptane core on bioactivity in enzyme inhibition studies?
- Experimental Design : X-ray crystallography () and NMR spectroscopy reveal rigid chair-like conformations that restrict peptide backbone flexibility. This rigidity enhances binding to enzymatic pockets (e.g., HIV-1 protease or thrombin) by pre-organizing the molecule into bioactive conformations.
- Case Study : Analogous 7-azabicyclo[2.2.1]heptane derivatives exhibit improved metabolic stability and affinity compared to proline in thrombin inhibitors, attributed to reduced entropy loss upon binding .
Q. How can base-induced epimerization address challenges in accessing endo-substituted derivatives?
- Methodology : Treatment of exo-aldehydes (e.g., methyl 2-formyl derivatives) with triethylamine in methanol induces epimerization at the bridgehead carbon (C-2). and report a 70:30 endo/exo ratio after 4 days, with chromatographic separation yielding enantiopure endo products.
- Mechanistic Insight : The reaction proceeds via reversible keto-enol tautomerism, favoring the thermodynamically stable endo isomer. This approach bypasses synthetic limitations of direct Diels-Alder routes to endo derivatives .
Q. What methodological challenges arise in X-ray crystallographic analysis of azabicycloheptane derivatives?
- Challenges : Low crystal quality due to conformational rigidity and solvent inclusion. notes that SHELX software (e.g., SHELXL) is preferred for refining high-resolution data, but twinning or disorder requires alternative strategies like using the TWINABS module.
- Best Practices : Co-crystallization with target proteins (e.g., enzymes) or heavy-atom derivatives improves phasing. For constrained bicyclic systems, data collection at synchrotron sources enhances resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
